Z-Pro-OSu

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Z-Pro-OSu is synthesized through the reaction of N-Cbz-L-proline with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the succinimide ester group is replaced by nucleophiles such as amines, leading to the formation of amide bonds.

Hydrolysis: In the presence of water, this compound can hydrolyze to form N-Cbz-L-proline and N-hydroxysuccinimide.

Common Reagents and Conditions:

Nucleophiles: Amines are commonly used nucleophiles in reactions with this compound.

Solvents: Organic solvents like dichloromethane or dimethylformamide are typically used.

Conditions: Reactions are often carried out at low temperatures to prevent side reactions and ensure high yield.

Major Products:

Applications De Recherche Scientifique

Z-Pro-OSu is widely used in scientific research, particularly in the field of peptide synthesis. Its ability to form stable amide bonds makes it a valuable reagent for synthesizing peptides and proteins. It is also used in the development of pharmaceuticals and in the study of protein-protein interactions .

Mécanisme D'action

The mechanism of action of Z-Pro-OSu involves the activation of the carboxyl group of N-Cbz-L-proline, making it more reactive towards nucleophiles. The succinimide ester group acts as a leaving group, facilitating the formation of amide bonds. This process is crucial in peptide synthesis, where precise control over bond formation is required .

Comparaison Avec Des Composés Similaires

N-Cbz-L-proline: A precursor in the synthesis of Z-Pro-OSu.

N-hydroxysuccinimide esters: Other esters like N-hydroxysuccinimide acetate have similar reactivity but differ in their leaving groups.

Uniqueness: this compound is unique due to its specific structure, which combines the protective N-Cbz group with the reactive succinimide ester. This combination allows for efficient peptide bond formation while maintaining stability under various reaction conditions .

Activité Biologique

Z-Pro-OSu (Z-Proline N-hydroxysuccinimide ester) is a compound that has garnered attention for its biological activity, particularly in the context of peptide synthesis and enzyme interactions. This article explores the biological mechanisms, pharmacological applications, and relevant case studies associated with this compound.

Target of Action

This compound acts primarily as a substrate for proteolytic enzymes. Its structure allows it to participate in peptide bond formation and cleavage, making it a valuable tool in biochemical research.

Mode of Action

The compound functions through self-assembly processes, which enhance its interaction with biological targets. This self-assembly is influenced by environmental factors such as pH and temperature, affecting its efficacy in biological systems.

Biochemical Pathways

This compound is known to form cyclic peptides, which are critical in various biochemical pathways. These cyclic structures contribute to the stability and functionality of peptides in biological environments.

Pharmacokinetics

In silico studies suggest that cyclic tetrapeptides, including this compound, exhibit favorable pharmacokinetic profiles compared to linear peptides. They show improved absorption and reduced toxicity, making them suitable candidates for therapeutic applications.

Enzyme Interactions

This compound has been utilized to study enzyme-substrate interactions, particularly with proteases. Its ability to mimic natural substrates allows researchers to investigate the specificity and kinetics of various enzymes.

Therapeutic Potential

Research indicates that this compound and its derivatives may have therapeutic applications in drug delivery systems and peptide-based therapies. The compound's stability and reactivity make it an attractive candidate for developing novel therapeutic agents .

Case Study 1: Peptide Synthesis

A study demonstrated the use of this compound in synthesizing oligopeptides that mimic hormonal activity. Researchers synthesized a series of peptides incorporating this compound to evaluate their effects on oogenesis in Sarcophaga bullata, revealing insights into hormonal regulation mechanisms .

| Peptide | Effect on Oogenesis |

|---|---|

| 3a | Moderate stimulation |

| 3b | High stimulation |

| 3c | Low stimulation |

This study highlights the compound's role in understanding reproductive biology through peptide interactions.

Case Study 2: Cancer Research

Another significant application of this compound was observed in cancer research, where it was used to develop peptide-based inhibitors targeting melanoma cells. The results showed a notable reduction in cell viability when treated with this compound-derived peptides, indicating potential anti-cancer properties.

Propriétés

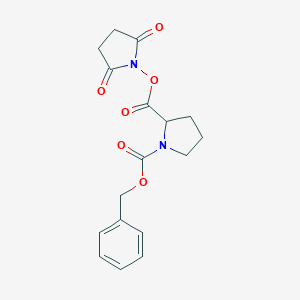

IUPAC Name |

1-O-benzyl 2-O-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c20-14-8-9-15(21)19(14)25-16(22)13-7-4-10-18(13)17(23)24-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNYCEKWUBRCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955547 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-[(benzyloxy)carbonyl]prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-33-9 | |

| Record name | Benzyl (S)-2-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)pyrrolidine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-[(benzyloxy)carbonyl]prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.